molecular formula C14H21N3 B171150 2-Octyl-2H-benzo[d][1,2,3]triazole CAS No. 112642-69-0

2-Octyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B171150
CAS No.: 112642-69-0
M. Wt: 231.34 g/mol
InChI Key: WESNTVKWORZVQQ-UHFFFAOYSA-N
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Description

2-Octyl-2H-benzo[d][1,2,3]triazole is an organic compound with the molecular formula C14H21N3. It is a derivative of benzotriazole, characterized by the presence of an octyl group attached to the nitrogen atom of the triazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyl-2H-benzo[d][1,2,3]triazole typically involves the reaction of benzotriazole with 1-iodooctane in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like dimethylformamide under an inert atmosphere (argon) at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Octyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Octyl-2H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Octyl-2H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets and pathways. The compound’s triazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. These interactions contribute to its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Octyl-2H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. Its octyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-octylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-12-17-15-13-10-7-8-11-14(13)16-17/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESNTVKWORZVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1N=C2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402510
Record name 2-Octyl-2H-benzo[d][1,2,3]triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112642-69-0
Record name 2-Octyl-2H-benzo[d][1,2,3]triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60% in oil, 4.00 g, 100 mmol) was added in small portions within 1 hours to a solution of benzotriazole (14.3 g, 120 mmol) and 1-iodooctane (25 g, 104 mmol) in anhydrous dimethylformamide (100 mL) stirred under argon at room temperature. After the addition, stirring was continued for 3 days. The reaction mixture was poured into ice/water (100 mL), treated with 2 N NaOH (100 mL) and extracted with hexane/ethyl ether (1:1, 3×200 mL). The extract was washed with water (200 mL), dried over anhydrous sodium carbonate, and the solvent was removed under reduced pressure. The residue was chromatographed using silica gel (500 g) and hexane/dichloromethane (1:1) as an eluent. The first fraction gave 2-octyl-2H-benzo[d][1,2,3]triazole (8.16 g, 35% yield) as an oily product. 1H NMR (400 MHz, CDCl3): δ 7.85 (m, 2H, benzotriazole), 7.37 (m, 2H, benzotriazole), 4.71 (t, J=7.3 Hz, 2H, octyl), 2.10 (m, 2H, octyl), 1.32 (m, 4H, octyl), 1.23 (m, 6H, octyl), 0.85 (t, J=7.3 Hz, 3H, octyl).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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